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Core Mechanisms of Flumatinib Resistance and
Ivermectin Reversal

The table below summarizes the primary resistance mechanisms identified in flumatinib-resistant CML cells

(K562/FLM) and how ivermectin counteracts them.

Mechanism
Observation in Flumatinib-Resistant
(K562/FLM) Cells

Effect of Ivermectin Treatment

Autophagy Enhanced autophagy, acting as a pro-
survival mechanism [1].

Effectively suppresses the expression
of autophagy-related proteins,

promoting apoptotic cell death [1].

Drug
Transporter
Expression

Increased expression of P-glycoprotein
(P-gp), ABCC1, and ABCC4, leading to
enhanced drug efflux [1].

Suppresses the expression of these

transport proteins, increasing
intracellular drug retention [1].

Signaling
Pathway
Activity

Hyperactivation of the EGFR/ERK/STAT3
signaling pathway, promoting cell survival

and proliferation [1].

Reduces the phosphorylation (activity)
of p-EGFR, p-ERK, and p-STAT3
proteins [1].
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Mechanism
Observation in Flumatinib-Resistant
(K562/FLM) Cells

Effect of Ivermectin Treatment

Cross-
Resistance

Exhibited cross-resistance to imatinib and

doxorubicin [1].

Ivermectin itself remained effective

and cytotoxic against the resistant cell
line [1].

These mechanisms are part of a interconnected resistance network, which can be visualized in the following

pathway diagram.

Flumatinib Treatment

Flumatinib-Resistant Cell (K562/FLM)

Enhanced Pro-Survival Autophagy Overexpression of
Drug Transporters (P-gp, ABCC1, ABCC4)

Hyperactivation of
EGFR/ERK/STAT3 Pathway

Cell Survival & Proliferation
(Resistance Phenotype) Chemotherapy Drug Efflux

Promotes Apoptotic Cell Death
(Re-sensitization to Treatment)

ReversesReverses

Ivermectin Treatment

Suppresses Autophagy
and Transporter Expression

Inhibits EGFR/ERK/STAT3
Phosphorylation

Click to download full resolution via product page

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11267979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267979/
https://www.smolecule.com/products/s547876?utm_src=pdf-body-img
https://www.smolecule.com/products/s547876?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Detailed Experimental Workflows

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key

experiments.

Establishing a Flumatinib-Resistant Cell Line

This protocol outlines the long-term, dose-escalation method used to generate the K562/FLM cell line [1].

Cell Line: Human CML K562 cells.
Culture Conditions: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum,

streptomycin (100 µg/mL), and penicillin (100 U/mL) at 37°C in a humidified 5% CO₂ atmosphere.
Induction Process:

Start: Expose cells to a low concentration of flumatinib (e.g., 0.5 nM).
Maintenance: Replenish the drug-containing medium every 2-3 days.

Escalation: After a stable growth period of 7-14 days, increase the flumatinib concentration in
increments of 0.5 nM.

Target: Continue until the target maintenance concentration (e.g., 50 nM) is achieved.
Stabilization: Maintain the resistant cells (now termed K562/FLM) in medium containing 50 nM

flumatinib for an additional 30 days.
Note: The total selection process, as described, can span over two years [1].

Confirming and Characterizing Resistance

Once the resistant line is established, confirm the resistance phenotype and investigate underlying

mechanisms.

Cell Viability and IC₅₀ Determination (CCK-8 Assay) [1]

Seed logarithmic-growth phase cells into a 96-well plate at a density of 5 × 10³ cells per well in

100 µL of medium with varying drug concentrations.
Incubate for 72 hours.

Add 10 µL of CCK-8 solution to each well and incubate for another 2 hours.
Measure the optical density at 450 nm using a microplate reader.

Calculate the half-maximal inhibitory concentration (IC₅₀) and Resistance Index (RI = IC₅₀

(K562/FLM) / IC₅₀ (K562)) using GraphPad Prism or similar software.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267979/
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267979/
https://www.smolecule.com/products/s547876?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Protein Expression Analysis (Western Blotting) [1]

Extract total protein from cell pellets using RIPA lysis buffer on ice.
Determine protein concentration using the BCA method.

Separate equal amounts of protein by 10% SDS-PAGE gel electrophoresis.
Transfer proteins from the gel to a membrane.

Block the membrane and incubate overnight at 4°C with primary antibodies against your
targets (e.g., LC3 for autophagy, P-gp for transporters, p-EGFR, p-ERK, p-STAT3 for signaling).

Incubate with an appropriate secondary antibody for 1 hour at room temperature.
Visualize using an enhanced chemiluminescence (ECL) substrate and a detection system.

Autophagy Flux Assessment (Immunofluorescence for LC3B) [1]

Fix cells from different treatment groups with 4% paraformaldehyde.
Permeabilize and block cells using TBS with 0.1% Triton-X-100 (TBSTx) containing 5% BSA.

Incubate overnight at 4°C with a primary antibody against LC3B.
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

Stain nuclei with DAPI and mount slides.
Visualize and quantify LC3B puncta (a marker of autophagosomes) under an inverted

fluorescence microscope.

Important Technical Considerations for Your Research

The Dual Role of Autophagy: Autophagy can function as both a tumor suppressor and promoter. In
the context of TKI-resistant CML, it appears to be a pro-survival mechanism that protects cancer cells

from treatment. Targeting it with ivermectin shifts the balance toward cell death [2] [3] [4].
Broader Evidence for Ivermectin: The ability of ivermectin to reverse multidrug resistance by

inhibiting P-gp and EGFR/NF-κB signaling is supported by earlier studies in other cancer types, such
as colorectal and breast cancer, strengthening the plausibility of its effect in CML [5].

Clinical Translation is Preliminary: While these preclinical findings are promising, clinical evidence
is still emerging. Ivermectin's potential is being evaluated in clinical trials for cancers like metastatic

triple-negative breast cancer, but its application in CML remains at the research stage [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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